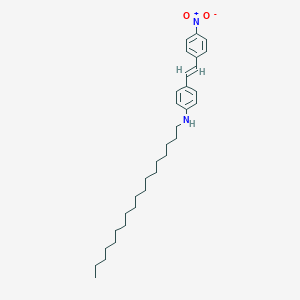

4-Nitro-4'-(octadecylamino)stilbene

Description

Overview of Stilbene (B7821643) Derivatives in Contemporary Chemical Research

Stilbene and its derivatives are a class of organic compounds that have garnered considerable attention in scientific research due to their versatile properties and applications. These compounds are characterized by a core 1,2-diphenylethylene structure, which consists of two phenyl rings linked by an ethylene (B1197577) bridge. researchgate.netnih.gov

Historical Context and Evolution of Stilbene Research

The study of stilbene dates back to 1843, when it was first discovered by French chemist Auguste Laurent. wikipedia.org The name "stilbene" originates from the Greek word "stilbo," meaning "I shine," a nod to the compound's lustrous appearance. wikipedia.org Initially, research focused on the fundamental synthesis and reactivity of stilbene. Over time, the discovery of naturally occurring stilbenes with interesting biological activities, such as resveratrol, broadened the scope of investigation. nih.govresearchgate.net In recent decades, research has expanded into the development of synthetic stilbene derivatives with tailored electronic and optical properties for applications in materials science. nih.gov

Molecular Architecture and Structural Features of Stilbenes

The fundamental structure of stilbene is a 14-carbon skeleton composed of two benzene (B151609) rings connected by an ethylene bridge. researchgate.net This arrangement allows for the existence of two geometric isomers: cis (Z) and trans (E). The trans isomer is generally the more stable and common form. researchgate.netwikipedia.org The planarity of the molecule can be influenced by substituents on the phenyl rings, which in turn affects its electronic and photophysical properties. researchgate.net The presence of the ethylene bridge and the two aromatic rings provides a conjugated π-system, which is central to the electronic and optical characteristics of stilbene derivatives. rsc.org

Classification of Stilbene Derivatives in Materials Science

In the field of materials science, stilbene derivatives are often classified based on their functional properties, which are dictated by the nature and position of substituents on the stilbene scaffold. Some key classifications include:

Optical Brighteners: Certain sulfonated stilbene derivatives are widely used as optical brighteners in detergents and textiles due to their ability to absorb UV light and re-emit it in the blue region of the visible spectrum, making fabrics appear whiter. wikipedia.orggoogle.com

Dyes and Phosphors: The extended conjugation and potential for fluorescence make stilbene derivatives suitable for use as dyes and phosphors. wikipedia.org

Nonlinear Optical (NLO) Materials: Stilbenes with electron-donating and electron-accepting groups exhibit significant second-order NLO properties, making them promising for applications in optoelectronics. rsc.org

Organic Light-Emitting Diodes (OLEDs): The electroluminescent properties of some stilbene derivatives have led to their investigation for use in OLEDs. niscpr.res.in

Molecular Switches: The photoisomerization between the cis and trans forms of stilbene can be harnessed for the development of molecular switches and data storage devices. britannica.com

Academic Importance of Donor-Acceptor Stilbene Systems in Advanced Materials

Donor-acceptor (D-A) substituted stilbenes, such as 4-Nitro-4'-(octadecylamino)stilbene, represent a particularly important class of stilbene derivatives in the development of advanced materials. These systems feature an electron-donating group on one phenyl ring and an electron-accepting group on the other, leading to unique electronic and optical properties. rsc.org

Push-Pull Chromophores and Their Electronic Characteristics

Donor-acceptor stilbenes are often referred to as "push-pull" chromophores. The electron-donating group "pushes" electron density through the conjugated π-system of the stilbene bridge to the electron-accepting group, which "pulls" the electron density towards itself. rsc.orgunizar.es This intramolecular charge transfer (ICT) from the donor to the acceptor is a key feature of these molecules and has several important consequences for their electronic characteristics: rsc.org

Reduced HOMO-LUMO Gap: The D-A substitution leads to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in the absorption of light at longer wavelengths, often in the visible region of the electromagnetic spectrum. rsc.org

Large Dipole Moments: The charge separation in both the ground and excited states results in significant molecular dipole moments. The change in dipole moment upon photoexcitation is a crucial parameter for second-order nonlinear optical activity. nih.gov

Solvatochromism: The absorption and emission spectra of push-pull chromophores are often sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. This is due to the differential stabilization of the ground and excited states by the solvent molecules. rsc.org

In the case of 4-Nitro-4'-(octadecylamino)stilbene, the octadecylamino group (-NHC₁₈H₃₇) acts as the electron donor, while the nitro group (-NO₂) serves as the strong electron acceptor.

Amphiphilic Stilbenes for Organized Assemblies

The introduction of long alkyl chains, such as the octadecyl group in 4-Nitro-4'-(octadecylamino)stilbene, imparts amphiphilic character to the molecule. An amphiphilic molecule possesses both a hydrophilic (water-attracting) and a hydrophobic (water-repelling) part. In this specific stilbene derivative, the polar nitro- and amino-stilbene core can be considered the hydrophilic head, while the long octadecyl chain constitutes the hydrophobic tail.

This amphiphilicity allows these molecules to self-assemble into highly ordered structures at interfaces, such as the air-water interface, forming Langmuir monolayers. nih.gov These monolayers can then be transferred onto solid substrates to create Langmuir-Blodgett (LB) films, which are ultrathin films with a well-defined molecular organization. wikipedia.org The ability to form such organized assemblies is of great interest for the fabrication of functional materials with specific optical and electronic properties. nih.gov For instance, the controlled orientation of the push-pull chromophores within the LB film is crucial for achieving a macroscopic second-order nonlinear optical response. nih.gov

Research on a similar compound, 4-dioctadecylamino-4'-nitrostilbene, has shown that these molecules can form H-aggregates in Langmuir films, which influences their optical properties. nih.gov The study of such organized assemblies is a key area of research for the development of next-generation optical and electronic devices.

Research Trajectory and Potential Contributions of 4-Nitro-4'-(octadecylamino)stilbene

While specific, in-depth research dedicated exclusively to 4-Nitro-4'-(octadecylamino)stilbene is not extensively documented in publicly available literature, its structural characteristics point towards a clear and promising research trajectory. The primary areas of investigation for this compound are anticipated to be in the fields of nonlinear optics and as a fluorescent probe, largely due to its "push-pull" and amphiphilic nature.

Nonlinear Optical (NLO) Properties: The key driver for research into this molecule is its potential for a large second-order hyperpolarizability (β), a measure of a molecule's intrinsic NLO response. The combination of the strong octadecylamino donor and the nitro acceptor group is designed to maximize this effect. Research would likely involve the synthesis of the compound followed by the characterization of its NLO properties using techniques such as Electric Field Induced Second Harmonic Generation (EFISH).

A significant research direction would be the fabrication and characterization of Langmuir-Blodgett (LB) films. The long octadecyl chain is crucial for forming stable and ordered monolayers at the air-water interface. The ability to create non-centrosymmetric assemblies of these molecules in LB films is critical for achieving a bulk second-order NLO effect. Studies would likely investigate the surface pressure-area isotherms of the monolayer, its stability, and the structural quality of the deposited multilayer films using techniques like Atomic Force Microscopy (AFM) and X-ray diffraction.

Fluorescent Probe Applications: Many "push-pull" stilbene derivatives exhibit strong fluorescence that is sensitive to the polarity of their environment (solvatochromism). The intramolecular charge transfer nature of the excited state means that the emission wavelength can shift depending on the surrounding medium. This property makes 4-Nitro-4'-(octadecylamino)stilbene a candidate for use as a fluorescent probe to study the microenvironment of systems like biological membranes or polymer matrices. The long alkyl chain would facilitate its incorporation into lipid bilayers, allowing for the study of membrane properties.

While detailed experimental data for 4-Nitro-4'-(octadecylamino)stilbene is scarce, some basic properties can be compiled from available data for closely related compounds and from chemical databases.

Interactive Data Table: Physicochemical Properties of 4-Nitro-4'-(octadecylamino)stilbene

| Property | Value | Source |

| Molecular Formula | C32H48N2O2 | Chemical Supplier Data |

| Molecular Weight | 492.74 g/mol | Chemical Supplier Data |

| Melting Point | 130-132 °C | Chemical Supplier Data |

| CAS Number | 110138-83-5 | Chemical Registry |

Interactive Data Table: Predicted Research Focus and Techniques

| Research Area | Key Property to Investigate | Potential Techniques |

| Nonlinear Optics | Second-order hyperpolarizability (β) | EFISH, Hyper-Rayleigh Scattering |

| Langmuir-Blodgett Films | Monolayer formation and stability | Surface pressure-area isotherms, Brewster Angle Microscopy |

| Film structure and morphology | Atomic Force Microscopy (AFM), X-ray Diffraction | |

| Fluorescent Probes | Solvatochromism, Fluorescence Quantum Yield | UV-Vis Spectroscopy, Fluorescence Spectroscopy |

Synthetic Strategies for 4-Nitro-4'-(octadecylamino)stilbene and its Analogs

The synthesis of specifically functionalized stilbenes, such as 4-nitro-4'-(octadecylamino)stilbene, relies on a robust foundation of well-established methods for constructing the core stilbene framework. These methods are often complemented by specific strategies to introduce desired functional groups, in this case, a nitro group and a long-chain alkylamino group. This combination of functionalities imparts an amphiphilic character to the molecule, with a polar, electron-withdrawing nitro head and a nonpolar, long alkyl tail.

Established Synthetic Routes for Stilbene Frameworks

The creation of the central carbon-carbon double bond that characterizes the stilbene structure can be achieved through several powerful synthetic reactions. These methods offer versatility in terms of substrate scope and tolerance to various functional groups.

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are widely employed for the construction of stilbene derivatives. um.edu.myrsc.org These reactions typically involve the coupling of an aryl halide or triflate with a suitable coupling partner in the presence of a palladium catalyst.

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is a prominent method for stilbene synthesis. wikipedia.org It involves the reaction of an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene. wikipedia.org For instance, an aryl halide can be coupled with styrene (B11656) to yield a stilbene. wikipedia.orgnih.gov The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. um.edu.mywikipedia.org The choice of catalyst, base, and solvent can be optimized to achieve high yields and stereoselectivity, often favoring the thermodynamically more stable E-isomer (trans-stilbene). nih.govnih.gov Microwave irradiation has been shown to accelerate the Heck reaction, leading to shorter reaction times and improved yields. nih.govnih.gov

Stille Reaction: The Stille reaction couples an organotin compound (organostannane) with an sp2-hybridized organic halide in the presence of a palladium catalyst. wikipedia.org This method is valued for its tolerance of a wide array of functional groups and the stability of the organostannane reagents. wikipedia.org The reaction mechanism involves oxidative addition of the organic halide to the palladium(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to afford the stilbene product. wikipedia.orgnih.gov The addition of a co-catalyst like copper(I) iodide can sometimes enhance the reaction efficiency. um.edu.my

Negishi Reaction: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner, which is coupled with an organic halide or triflate catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi reaction is the high reactivity of the organozinc reagents, which often allows for milder reaction conditions. youtube.com The synthesis of the required arylzinc reagent can be achieved through the transmetalation of an organolithium or Grignard reagent with a zinc halide. nih.gov The catalytic cycle is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.orgyoutube.com

| Reaction | Key Reactants | Catalyst | Key Features |

|---|---|---|---|

| Heck Reaction | Aryl halide/triflate + Alkene | Palladium(0) complex | Forms substituted alkenes, often with high E-selectivity. wikipedia.orgnih.govnih.gov |

| Stille Reaction | Organostannane + Organic halide/triflate | Palladium(0) complex | Tolerates a wide range of functional groups. wikipedia.org |

| Negishi Reaction | Organozinc reagent + Organic halide/triflate | Nickel or Palladium complex | Utilizes highly reactive organozinc reagents. wikipedia.orgyoutube.com |

Condensation Reactions in Stilbene Synthesis

Condensation reactions provide an alternative and classical approach to stilbene synthesis. These reactions typically involve the formation of the ethylenic bridge by creating a new carbon-carbon double bond through the reaction of two smaller fragments.

Aldol-type Condensation: The Perkin reaction, a type of aldol (B89426) condensation, can be adapted to synthesize stilbenes. wiley-vch.de It traditionally involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the acid. wiley-vch.de A modified Perkin reaction between a benzaldehyde (B42025) and a phenylacetic acid can lead to the formation of stilbenes through a simultaneous condensation-decarboxylation process. wiley-vch.de Another relevant method is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a base like piperidine (B6355638) or potassium phosphate (B84403). nih.gov This method is particularly effective for synthesizing stilbenes bearing electron-withdrawing groups. nih.gov

Wittig and Horner-Wadsworth-Emmons Olefination Strategies

Olefination reactions, particularly the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, are among the most popular and versatile methods for preparing stilbenes. nih.govfu-berlin.de These reactions are prized for their reliability and the ability to control the stereochemistry of the resulting double bond.

Wittig Reaction: The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a phosphonium (B103445) ylide) to produce an alkene and triphenylphosphine (B44618) oxide. wiley-vch.defu-berlin.de The ylide is typically prepared by treating a phosphonium salt with a strong base. For stilbene synthesis, a benzylphosphonium salt is reacted with a benzaldehyde. fu-berlin.de A significant advantage of the Wittig reaction is that the position of the double bond is unambiguously determined. The stereochemical outcome (E vs. Z) can be influenced by the nature of the ylide and the reaction conditions. juliethahn.com

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion instead of a phosphonium ylide. wikipedia.org These carbanions are generated by treating a phosphonate ester with a base. wikipedia.orgorganic-chemistry.org The HWE reaction generally offers superior E-selectivity for the synthesis of stilbenes compared to the Wittig reaction. wikipedia.orgorganic-chemistry.org Another practical advantage is that the byproduct, a water-soluble phosphate ester, is easily removed from the reaction mixture, simplifying purification. wiley-vch.dewikipedia.org

Specific Functionalization Strategies for Nitro and Octadecylamino Moieties

To synthesize the target molecule, 4-nitro-4'-(octadecylamino)stilbene, strategies for introducing the nitro and the long-chain alkylamino groups are required. These functionalizations can be performed on a pre-existing stilbene core or incorporated into one of the starting materials prior to the stilbene-forming reaction.

Introduction of Electron-Withdrawing Nitro Groups

The nitro group is a strong electron-withdrawing group that significantly influences the electronic properties of the stilbene chromophore. ontosight.aiwikipedia.org

Nitration of Stilbene: Direct nitration of a stilbene can be achieved using nitrating agents like nitric acid or acetyl nitrate. ontosight.aiacs.org However, this can sometimes lead to mixtures of isomers and side products.

Using a Nitrated Starting Material: A more controlled approach involves using a starting material that already contains the nitro group. For example, 4-nitrobenzaldehyde (B150856) or 4-nitrophenylacetic acid can be used in condensation reactions. nih.gov Similarly, 4-nitrobenzyl halides can be employed in the Wittig or HWE reactions, or 4-bromo-1-nitrobenzene can be used in palladium-catalyzed cross-coupling reactions. Using a nitrated precursor generally provides better regiochemical control.

Incorporation of Long-Chain Alkylamino Groups for Amphiphilicity

The octadecylamino group, a long alkyl chain attached to a nitrogen atom, imparts amphiphilic properties to the molecule, making it suitable for applications in areas like self-assembly and surface chemistry.

Properties

IUPAC Name |

4-[(E)-2-(4-nitrophenyl)ethenyl]-N-octadecylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H48N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28-33-31-24-20-29(21-25-31)18-19-30-22-26-32(27-23-30)34(35)36/h18-27,33H,2-17,28H2,1H3/b19-18+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGCWNVFSUWACRE-VHEBQXMUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNC1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCNC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H48N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Photophysical Investigations of 4 Nitro 4 Octadecylamino Stilbene and Analogues

Electronic Absorption and Emission Characteristics of Analogous Compounds

The electronic properties of push-pull stilbenes like DNS are dominated by their donor-acceptor structure.

UV-Vis Spectroscopic Analysis of Electronic Transitions in Analogues (e.g., π-π* and n-π* transitions)

The UV-Vis absorption spectrum of push-pull stilbenes such as 4-dimethylamino-4'-nitrostilbene (B1242720) (DNS) is characterized by a strong, broad absorption band in the visible region. omlc.org This band is attributed to a π-π* electronic transition with significant intramolecular charge transfer (ICT) character, moving electron density from the amino donor group to the nitro acceptor group upon excitation. nih.gov For instance, in benzene (B151609), DNS exhibits an absorption maximum at approximately 432 nm. omlc.org The high molar extinction coefficient of this transition, around 27,000 cm⁻¹/M, is indicative of a highly allowed electronic transition. omlc.org In some nitrostilbene derivatives, an absorption band around 350 nm at acidic pH has also been observed. researchgate.net

Fluorescence and Luminescence Behavior of Analogues (e.g., fluorescence quantum yields, lifetimes)

The fluorescence of push-pull stilbenes is highly sensitive to their environment. For DNS, the fluorescence quantum yield (Φf) varies dramatically with solvent polarity. In nonpolar solvents like benzene, it can be as high as 0.7, while in polar solvents like dimethylformamide, it drops to as low as 0.002. omlc.org This quenching of fluorescence in polar solvents is a hallmark of twisted intramolecular charge transfer (TICT) states, which provide a non-radiative decay pathway.

| Solvent | Fluorescence Quantum Yield (Φf) of DNS |

| Benzene | 0.7 omlc.org |

| Pentane | 0.14 omlc.org |

| Methylene (B1212753) Chloride | 0.008 omlc.org |

| Dimethylformamide | 0.002 omlc.org |

This table presents data for the analogue 4-dimethylamino-4'-nitrostilbene (DNS) due to the absence of specific data for 4-Nitro-4'-(octadecylamino)stilbene.

Solvatochromism and Environmental Sensitivity of Emission in Analogues

The strong intramolecular charge transfer character of push-pull stilbenes leads to significant solvatochromism, where the position of the absorption and emission bands changes with solvent polarity. For DNS, the two-photon absorption peak shifts from 834 nm in a low-polarity solvent to 892 nm in a highly polar solvent, a shift that mirrors the one-photon absorption solvatochromism. researchgate.net This sensitivity to the environment makes these compounds useful as probes for local polarity. nih.gov The large Stokes shifts observed in polar solvents are a direct consequence of the stabilization of the highly polar excited state by the solvent molecules. nih.gov

Excited State Dynamics and Deactivation Pathways of Analogues

The events following photoexcitation in push-pull stilbenes are complex and occur on ultrafast timescales.

Time-Resolved Spectroscopy for Elucidating Excited State Lifetimes in Analogues

Time-resolved spectroscopy has been crucial in understanding the excited-state dynamics of DNS and related compounds. These studies reveal that the lifetime of the initially excited state is very short, often in the picosecond or even femtosecond range, especially in polar solvents. nih.gov The decay is often multi-exponential, reflecting the presence of different excited-state species and decay pathways. For example, in polar solvents, a rapid decay component is associated with the formation of the TICT state.

Intramolecular Charge Transfer (ICT) Processes and Their Mechanisms in Analogues

Upon photoexcitation, there is an initial charge transfer from the donor to the acceptor, forming a planar, locally excited (LE) state. nih.gov In polar solvents, this state can then undergo a twisting motion, typically around the single bond connecting the stilbene (B7821643) core to the nitro- or amino-substituted phenyl ring, to form a non-fluorescent, highly polar twisted intramolecular charge transfer (TICT) state. nih.govmdpi.com This TICT state is stabilized by the polar solvent and provides an efficient non-radiative deactivation channel, explaining the low fluorescence quantum yields in polar environments. Femtosecond stimulated Raman spectroscopy on DNS has provided direct structural evidence for the twisting of the nitrophenyl group during the ICT process, which occurs on a timescale of 220–480 fs. nih.gov

Non-Radiative Deactivation Pathways (e.g., internal conversion, solvent reorganization)

Upon photoexcitation, the trans-isomer of D-A stilbenes typically forms a planar intramolecular charge transfer (ICT) state, also referred to as the locally excited (LE) state. researchgate.net From this state, several deactivation routes are possible. One major non-radiative pathway is internal conversion, where the molecule returns to the ground state without emitting a photon. This process is often facilitated by twisting around the central double bond or the donor/acceptor substituent bonds. researchgate.net

In the case of 4-(N,N-dimethylamino)-4′-nitrostilbene (DANS), a well-studied analogue, the solvent environment plays a critical role. In polar solvents, a non-radiative state, proposed to be a twisted intramolecular charge transfer (TICT) state, becomes more stabilized. This increased stability can lead to the quenching of both fluorescence and trans-to-cis isomerization. nih.gov The formation of this TICT state involves the twisting of the dimethylamino and/or nitrophenyl groups. nih.gov

Furthermore, solvent reorganization around the excited, more polar state of the D-A stilbene is a key aspect of the deactivation process. The strengthening of hydrogen bonds with solvent molecules in the excited state can increase the rate of non-radiative decay back to the ground state, thereby reducing the quantum yield of photoisomerization. researchgate.net This highlights the intricate interplay between the solute molecule and its immediate solvent shell in dictating the photophysical outcome.

For some D-A systems, particularly those designed for applications like photodynamic therapy, a low fluorescence quantum yield is indicative of efficient non-radiative relaxation, which can favor processes like intersystem crossing. nih.gov This is often attributed to intramolecular rotations of substituent groups that facilitate vibrational relaxation. nih.gov

Triplet State Formation and Characterization (e.g., triplet-triplet absorption, phosphorescence)

The formation of triplet states is another significant deactivation pathway for the excited singlet state of stilbene derivatives. This occurs through a process called intersystem crossing (ISC). The efficiency of ISC is heavily influenced by the nature and position of substituents on the stilbene scaffold.

For instance, the introduction of a nitro group, as seen in 4-nitro-4'-(octadecylamino)stilbene, is known to promote the triplet pathway. nih.gov Studies on bromostilbenes have shown that heavy-atom substitution can substantially increase the fraction of singlet excited molecules that undergo intersystem crossing. acs.org However, the effect is position-dependent; substitution at the para position is more effective at enhancing ISC than at the meta position. researchgate.net

Once formed, the triplet state can be characterized by techniques such as triplet-triplet (T-T) absorption spectroscopy. This method involves exciting the molecule to its first triplet state (T1) and then measuring the absorption of a second photon to a higher triplet state (Tn). The resulting T-T absorption spectrum is a unique fingerprint of the triplet species. For example, the T-T absorption spectrum of trans-4-dimethylamino-4'-nitrostilbene has been recorded in 2,2-dimethylbutane. nist.gov

The lifetime of the triplet state is a crucial parameter and can be influenced by various factors, including the presence of quenchers like oxygen. researchgate.netnist.gov In some cases, the triplet state can undergo its own chemical reactions or relax back to the ground state via phosphorescence, although this is often a less dominant pathway for stilbenes in solution at room temperature. The triplet state is also a key intermediate in sensitized photoisomerization reactions. acs.org

Theoretical calculations and experimental studies on related systems like 4-(N,N-dimethylamino)-4′-nitrostilbene (DANS) have explored the complex network of intersystem crossings (S1/T2, S1/T1, S0/T1) that compete with other decay pathways. researchgate.netnih.gov These studies indicate that triplet pathways can be involved in both trans-to-cis and cis-to-trans isomerization processes, as well as in other photochemical reactions like the formation of dihydrophenanthrene (DHP) derivatives. researchgate.net

Photoisomerization Mechanisms and Kinetics

The reversible cis-trans photoisomerization around the central ethylenic bond is a hallmark of the stilbene family. This process is fundamental to their potential applications in areas like molecular switches and photosensitive materials.

Characterization of Cis-Trans Photoisomerization in Stilbene Scaffolds

The photoisomerization of stilbenes involves the transformation between the trans (E) and cis (Z) isomers upon absorption of light. nih.gov The generally accepted mechanism involves the excitation of either isomer to the first excited singlet state (S1). On the S1 potential energy surface, the molecule twists around the central double bond towards a perpendicular geometry, which is often associated with a conical intersection with the ground state (S0). nih.govacs.org This conical intersection provides an efficient pathway for non-radiative decay back to the ground state, where the molecule can partition between the cis and trans forms.

For unsubstituted stilbene, the singlet mechanism ('t* -> p) is the primary pathway for isomerization from the trans isomer. acs.org The process for the cis isomer can be more complex and may involve other pathways, including the formation of excited dihydrophenanthrene (DHP) intermediates through an electrocyclic ring closure. acs.orgresearchgate.net

The presence of donor and acceptor substituents, as in 4-nitro-4'-(octadecylamino)stilbene, can significantly alter the potential energy surfaces and the dynamics of isomerization. researchgate.netnih.govchemrxiv.org In these "push-pull" systems, the excited state has a more pronounced charge-transfer character, which can influence the barrier to rotation and the stability of intermediates. longdom.org

Quantum Yields and Efficiency of Photoisomerization

The efficiency of photoisomerization is quantified by the quantum yield (Φ), which is the fraction of absorbed photons that lead to the formation of the isomer. The quantum yields for both the trans-to-cis (Φt→c) and cis-to-trans (Φc→t) processes are important parameters.

For unsubstituted stilbene, the quantum yields are well-documented. However, these values can be significantly affected by substituents. For example, heavy-atom substitution in bromostilbenes has been shown to influence the quantum yields of isomerization. acs.org

In donor-acceptor stilbenes, the quantum yield can be highly sensitive to the solvent environment. researchgate.net For instance, in a study of a hemiindigo derivative, which shares features with stilbenes, the excited state lifetime and, consequently, the photoisomerization quantum yield were found to decrease in polar, hydrogen-bonding solvents. researchgate.net This was attributed to an increased rate of non-radiative decay to the ground state, which competes with the isomerization process. researchgate.net

The quantum yields for the sensitized photoisomerization of stilbene have also been studied, where a triplet sensitizer (B1316253) is used to populate the triplet state of stilbene, which then isomerizes. acs.org

The following table presents a selection of photoisomerization quantum yields for azobenzene (B91143) derivatives, which are structurally related to stilbenes and exhibit similar photochromic behavior. This data illustrates the influence of substituents and solvent on isomerization efficiency.

| Compound | Solvent | Excitation Wavelength (nm) | Φ(trans→cis) |

| Azobenzene | n-Hexane | 313 | 0.11 |

| Azobenzene | Isooctane | 313 | 0.13 |

| Azobenzene | Cyclohexane | 313 | 0.10 |

| 4-Aminoazobenzene | n-Hexane | 313 | 0.01 |

| 4-Nitroazobenzene | n-Hexane | 365 | 0.12 |

Data sourced from ResearchGate, illustrating quantum yields for azobenzene and its derivatives. Note that this table is for illustrative purposes of substituent and solvent effects on a related class of photoisomers. researchgate.net

Influence of Substituents and Molecular Environment on Isomerization Dynamics

Substituents and the surrounding molecular environment exert a profound influence on the dynamics of stilbene photoisomerization.

Substituent Effects:

Electronic Effects: Donor-acceptor substitution, as in 4-nitro-4'-(octadecylamino)stilbene, creates a "push-pull" system. longdom.org This leads to a significant charge-transfer character in the excited state, which can lower the energy barrier for twisting around the central double bond and affect the partitioning between cis and trans isomers upon decay to the ground state. nih.gov

Steric Effects: Bulky substituents can introduce steric hindrance that may either promote or hinder the twisting motion required for isomerization. For example, methoxy (B1213986) substituents in some stilbenoids have been suggested to discourage trans-to-cis isomerization due to steric hindrance. nih.gov Conversely, alkyl groups added to the ethylenic bridge of trans-stilbene (B89595) were found to promote the twisting motion. researchgate.net

Environmental Effects:

Solvent Polarity: The polarity of the solvent can dramatically affect the kinetics of isomerization, especially for push-pull systems. longdom.org An increase in solvent polarity can stabilize the more polar excited state, potentially altering the isomerization pathway and efficiency. longdom.org For 4-(N,N-dimethylamino)-4′-nitrostilbene (DANS), increasing solvent polarity can stabilize a non-radiative twisted state, effectively shutting down the isomerization channel. nih.gov

Host-Guest Chemistry: The encapsulation of stilbene derivatives within host molecules, such as cucurbit acs.orguril, can template the orientation of the guest molecules. nih.govchemrxiv.org This can be used to control the outcome of photochemical reactions, for instance, by favoring cross-[2+2] photocycloadditions over isomerization. nih.govchemrxiv.org The host can also protect the excited species from side reactions. nih.govchemrxiv.org

External Fields: Strong, non-resonant electric fields have been shown to enhance the cis-to-trans photoisomerization yield of cis-stilbene (B147466) at the red edge of its absorption spectrum. nih.gov This effect is attributed to a dynamic Stark shift of the ground and excited states, which increases the absorption cross-section at those wavelengths. nih.gov

Computational and Theoretical Studies of 4 Nitro 4 Octadecylamino Stilbene

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in understanding the intrinsic properties of 4-Nitro-4'-(octadecylamino)stilbene at the molecular level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For stilbene (B7821643) derivatives, DFT calculations are employed to determine the optimized geometry and understand the distribution of electrons in the ground state. researchgate.netnih.gov These calculations reveal that the molecule's stability and reactivity are significantly influenced by its electronic configuration. researchgate.net In push-pull stilbenes like 4-Nitro-4'-(octadecylamino)stilbene, the presence of an electron-donating group (octadecylamino) and an electron-accepting group (nitro) creates a significant dipole moment, which is a key feature of its ground state. nih.gov DFT studies have been instrumental in analyzing how these functional groups modulate the electronic properties of the stilbene backbone. nih.govrsc.org For instance, plane-wave DFT calculations have been used to understand the interaction of similar push-pull stilbenes with surfaces like amorphous silica (B1680970), revealing that hydrogen bonds and other non-covalent interactions play a crucial role in the adsorption process. nih.gov

To understand the behavior of 4-Nitro-4'-(octadecylamino)stilbene upon light absorption, Time-Dependent Density Functional Theory (TD-DFT) is utilized. nih.govamanote.com This method allows for the calculation of excited state energies and properties, which are essential for predicting and interpreting spectroscopic data. nih.govnih.gov TD-DFT studies can elucidate the nature of electronic transitions, such as the charge-transfer character that is prominent in push-pull systems. rsc.org Upon photoexcitation, an electron is promoted from an orbital localized on the donor side to one on the acceptor side, leading to a significant change in the molecule's dipole moment. nih.gov TD-DFT calculations can model this intramolecular charge transfer (ICT) process and predict the energies of the excited states involved. nih.govrsc.org These theoretical insights are crucial for understanding the fluorescence properties and the mechanisms of photoisomerization. nih.govrsc.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. researchgate.net A large HOMO-LUMO gap implies high stability. researchgate.net

For push-pull stilbenes, the HOMO is typically localized on the electron-donating part of the molecule (the octadecylamino group and the adjacent phenyl ring), while the LUMO is concentrated on the electron-accepting part (the nitro group and its phenyl ring). scispace.com This spatial separation of the frontier orbitals is a hallmark of charge-transfer systems. DFT calculations can precisely determine the energies of these orbitals and the resulting energy gap. researchgate.netresearchgate.net The analysis of charge distribution in both the ground and excited states further quantifies the extent of intramolecular charge transfer upon photoexcitation. nih.gov

Table 1: Theoretical Electronic Properties of a Stilbene Derivative

| Parameter | Value |

| HOMO Energy | -5.0720 eV |

| LUMO Energy | -2.9035 eV |

| HOMO-LUMO Energy Gap (ΔE) | 3.948 eV |

This table presents representative data for a stilbene derivative, illustrating the typical values obtained from DFT calculations. The specific values for 4-Nitro-4'-(octadecylamino)stilbene may vary depending on the computational methodology. researchgate.netresearchgate.net

A significant application of TD-DFT is the prediction of spectroscopic parameters, such as the maximum absorption wavelength (λmax) in UV-visible spectroscopy. researchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, it is possible to simulate the absorption spectrum of the molecule. researchgate.net For push-pull stilbenes, the lowest energy absorption band, which corresponds to the HOMO-LUMO transition, is of particular interest as it is directly related to the intramolecular charge transfer process. rsc.org The accuracy of these predictions is often validated by comparing them with experimental data. nih.gov Theoretical calculations can also help in understanding solvatochromism, the shift in absorption or emission spectra with the polarity of the solvent, which is a characteristic feature of molecules with a large change in dipole moment between the ground and excited states. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide detailed electronic information about a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of the molecule and its interactions with its environment over time. MD simulations can reveal the preferred conformations of the flexible octadecyl chain and the stilbene core. This is particularly important for understanding how the molecule packs in condensed phases or interacts with other molecules.

For push-pull stilbenes adsorbed on surfaces, MD simulations, often in conjunction with DFT (QM/MM methods), can elucidate the specific interactions, such as hydrogen bonding between the nitro group and hydroxylated surfaces, or van der Waals interactions involving the long alkyl chain. nih.govnih.gov These simulations provide a dynamic picture of the molecule's orientation and mobility, which is crucial for designing molecular devices.

Theoretical Modeling of Charge Transfer and Photoisomerization Processes

The defining characteristics of stilbene derivatives are their ability to undergo intramolecular charge transfer and trans-cis photoisomerization. rsc.orgresearchgate.net Theoretical models are essential for unraveling the complex mechanisms of these processes.

Upon absorption of light, the molecule is promoted to an excited state with significant charge-transfer character. nih.govrsc.org From this excited state, the molecule can either relax back to the ground state via fluorescence or undergo a structural change. The primary photochemical process for stilbenes is isomerization around the central ethylenic double bond. rsc.orgresearchgate.netresearchgate.net

Theoretical modeling, using methods like TD-DFT, can map out the potential energy surfaces of the ground and excited states. researchgate.net These surfaces show the energy of the molecule as a function of the torsional angle around the double bond. The calculations can identify the transition states and conical intersections that govern the isomerization pathway. For push-pull stilbenes, the charge-transfer nature of the excited state can significantly influence the barrier to isomerization and the efficiency of the process. rsc.org These models are critical for understanding how the substitution pattern (i.e., the donor and acceptor groups) tunes the photochemical and photophysical properties of the molecule. rsc.org

Computational Prediction of Optical Response and Nonlinearities

Theoretical investigations into analogous push-pull stilbenes consistently employ methodologies such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT). nih.gov These methods are adept at calculating electronic structures, molecular orbitals, and the response of molecules to an external electric field, which is the origin of their optical and NLO properties.

A central theme in the computational analysis of these molecules is the concept of intramolecular charge transfer (ICT). Upon electronic excitation, there is a significant shift of electron density from the amino donor group to the nitro acceptor group through the stilbene backbone. This ICT is the fundamental origin of the large NLO response observed in this class of compounds. nih.gov

Computational models can predict key parameters that govern the optical response. These include the linear polarizability (α), which determines the linear refractive index, and more importantly, the first and second hyperpolarizabilities (β and γ), which are responsible for second- and third-order NLO phenomena, respectively. For instance, first-principles calculations on similar molecules have been used to determine the second-harmonic generation (SHG) response over a wide range of frequencies. nih.gov

Furthermore, computational approaches can explore the influence of the molecular environment, such as the solvent, on the optical properties. Hybrid quantum mechanical/molecular mechanical (QM/MM) methods have been used to study the effect of solvent polarity on the absorption spectra and two-photon absorption (TPA) cross-sections of related stilbene derivatives. nih.gov These studies have shown that the polarizability of the solvent can significantly impact the energy levels of the molecule and, consequently, its optical response.

While specific data for 4-nitro-4'-(octadecylamino)stilbene is not published, we can extrapolate the types of results that would be obtained from such computational studies. The following tables are illustrative and based on typical findings for analogous push-pull stilbenes.

Table 1: Predicted Linear and Nonlinear Optical Properties (Illustrative)

This table showcases the kind of data that would be generated from DFT and TD-DFT calculations on 4-nitro-4'-(octadecylamino)stilbene in a vacuum. The values are representative of this class of molecules.

| Property | Symbol | Typical Predicted Value (a.u.) | Description |

| Dipole Moment | μ | 8 - 12 | A measure of the molecule's overall polarity. |

| Linear Polarizability | α | 300 - 500 | Determines the linear refractive index and absorption. |

| First Hyperpolarizability | β | 1 x 104 - 5 x 104 | Governs second-order NLO effects like SHG. |

| Second Hyperpolarizability | γ | 1 x 106 - 5 x 106 | Governs third-order NLO effects like TPA. |

Table 2: Predicted Absorption Maxima in Different Solvents (Illustrative)

This table illustrates how TD-DFT calculations, often in combination with solvent models, can predict the solvatochromic shift (the change in absorption wavelength with solvent polarity).

| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) |

| Hexane | 1.9 | 400 - 420 |

| Chloroform | 4.8 | 430 - 450 |

| Acetone | 21 | 460 - 480 |

| Acetonitrile | 37 | 470 - 490 |

These computational predictions are invaluable for the rational design of new NLO materials. By systematically modifying the donor, acceptor, and π-conjugated bridge, researchers can theoretically screen for molecules with optimized optical properties for specific applications in optoelectronics and photonics. nih.gov The long octadecyl chain in 4-nitro-4'-(octadecylamino)stilbene, while having a minor electronic effect compared to the amino group itself, is expected to significantly influence its solubility and ability to form organized thin films, properties that are also amenable to computational modeling.

Nonlinear Optical Nlo Properties and Applications of Stilbene Based Chromophores

Second-Order Nonlinear Optical Phenomena

Second-order NLO phenomena arise from the second term in the expansion of the material's polarization in powers of the applied optical electric field. These effects are only possible in materials that lack a center of symmetry (noncentrosymmetric).

Second-Harmonic Generation (SHG) is a quintessential second-order NLO process where two photons of the same frequency (ω) interacting with a nonlinear material are converted into a single photon with twice the frequency (2ω), and thus half the wavelength. aps.orgresearchgate.net This process is a coherent one, meaning the generated light maintains a fixed phase relationship with the fundamental light that creates it. researchgate.net

The efficiency of SHG is critically dependent on the molecular hyperpolarizability (β) of the constituent molecules and the macroscopic second-order susceptibility (χ⁽²⁾) of the bulk material. For a material to exhibit a non-zero χ⁽²⁾, it must be noncentrosymmetric. aps.org In centrosymmetric materials, any potential SHG signal from individual molecules destructively interferes and cancels out on a macroscopic level. Stilbene (B7821643) derivatives with donor-acceptor groups, such as 4-Nitro-4'-(octadecylamino)stilbene, possess a large molecular hyperpolarizability due to the significant change in dipole moment upon excitation. The challenge lies in assembling these molecules into a noncentrosymmetric bulk arrangement.

To harness the significant molecular nonlinearity of push-pull stilbenes for SHG, it is imperative to arrange them in a noncentrosymmetric fashion. Several strategies are employed to achieve this:

Langmuir-Blodgett Films: This technique allows for the creation of highly ordered, noncentrosymmetric thin films, one monolayer at a time. For amphiphilic molecules like 4-Nitro-4'-(octadecylamino)stilbene, which possesses a long hydrophobic alkyl chain (octadecyl) and a hydrophilic head (the nitro-amino stilbene core), this method is particularly effective. The molecules are spread on a water surface and then transferred layer by layer onto a solid substrate, allowing for control over the molecular orientation. A study on a closely related molecule, 4-[N-(4-carboxypentyl)-N-methylamino]-4′-nitrostilbene, demonstrated that Langmuir-Blodgett deposition results in a non-centrosymmetric material capable of SHG. rsc.org

Poled Polymers: In this method, the NLO chromophores are dispersed in a polymer matrix. The material is heated above its glass transition temperature, and a strong electric field is applied. This field aligns the dipolar chromophores, breaking the centrosymmetry. The material is then cooled with the field still applied, locking in the noncentrosymmetric arrangement.

Crystal Engineering: Growing noncentrosymmetric crystals of the NLO molecule is another approach. This requires careful control over the crystallization conditions to favor a noncentrosymmetric space group. The presence of the long octadecyl chain in 4-Nitro-4'-(octadecylamino)stilbene can influence the crystal packing, potentially favoring layered structures that can be noncentrosymmetric.

The key design principle is to overcome the natural tendency of dipolar molecules to crystallize in a centrosymmetric, antiparallel arrangement. The octadecylamino group in the target molecule not only acts as an electron donor but also provides the amphiphilic character necessary for techniques like Langmuir-Blodgett film formation.

The efficiency of SHG in thin films and crystals is typically characterized by directing a high-intensity laser beam, such as from a Nd:YAG laser (fundamental wavelength of 1064 nm), onto the sample and detecting the generated light at the second harmonic wavelength (532 nm).

A notable experiment was conducted on thin films of a similar compound, 4-[N-(4-carboxypentyl)-N-methylamino]-4′-nitrostilbene, prepared by the Langmuir-Blodgett technique. The experimental setup would involve:

Light Source: A pulsed laser, often a Q-switched Nd:YAG laser, providing high peak power.

Sample Stage: A goniometer to precisely control the angle of incidence of the laser on the film, as SHG efficiency is often angle-dependent.

Detection System: A monochromator to select the second harmonic wavelength and a sensitive photodetector, such as a photomultiplier tube (PMT), to measure the intensity of the generated light.

| Parameter | Description | Typical Value/Method |

| Fundamental Wavelength | The wavelength of the incident laser light. | 1064 nm (Nd:YAG laser) |

| Second Harmonic Wavelength | The wavelength of the generated light. | 532 nm |

| Technique | Method used to create noncentrosymmetric alignment. | Langmuir-Blodgett Films |

| Detection | The method for detecting the SHG signal. | Monochromator and PMT |

Third-Order Nonlinear Optical Phenomena

Third-order NLO effects, governed by the third-order susceptibility (χ⁽³⁾), are present in all materials, regardless of their symmetry. These phenomena are dependent on the intensity of the incident light and are crucial for applications such as optical switching and limiting.

The refractive index of a third-order NLO material can change with the intensity of light passing through it. This is known as the optical Kerr effect and is described by the equation:

n = n₀ + n₂I

where n is the total refractive index, n₀ is the linear refractive index, n₂ is the nonlinear refractive index, and I is the intensity of the light. A positive n₂ leads to self-focusing of a laser beam, while a negative n₂ results in self-defocusing.

The n₂ of a material is typically characterized using techniques like the Z-scan method. In a Z-scan experiment, a sample is moved along the propagation path (the z-axis) of a focused laser beam. The intensity of the light passing through the sample changes as it moves towards and away from the focal point. By measuring the light transmitted through a small aperture in the far field, one can deduce the sign and magnitude of n₂.

For push-pull molecules like 4-Nitro-4'-(octadecylamino)stilbene, the large change in electron distribution upon excitation is expected to contribute to a significant n₂ value. While specific experimental data for this compound is not available, other organic materials with extended π-conjugation and charge-transfer character are known to possess large nonlinear refractive indices.

Two-Photon Absorption (TPA) is a third-order NLO process where a molecule simultaneously absorbs two photons. usc.edu This can excite the molecule to a state that would be inaccessible by one-photon absorption, governed by different selection rules. The efficiency of TPA is quantified by the TPA cross-section (δ), typically measured in Göppert-Mayer units (GM; 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹). usc.eduucf.edu

The investigation of TPA in stilbene derivatives often involves techniques like:

Nonlinear Transmission Measurements: Similar to the Z-scan setup, the total transmission of a high-intensity laser beam through the sample is measured. A decrease in transmission at the focal point indicates TPA.

Two-Photon Excited Fluorescence (TPEF): If the molecule fluoresces after TPA, the intensity of this fluorescence can be measured as a function of the incident laser intensity.

For push-pull stilbene derivatives, the TPA cross-section is strongly influenced by the donor and acceptor strengths and the length of the π-conjugated system. Theoretical studies on trans-stilbene (B89595) derivatives have shown that the introduction of donor and acceptor groups significantly enhances the TPA cross-section. researchgate.net Experimental studies on a related molecule, 4-(diethylamino)-β-nitrostyrene, have successfully characterized the TPA resonance associated with the internal charge-transfer transition. nih.gov It is expected that 4-Nitro-4'-(octadecylamino)stilbene would also exhibit a strong TPA in the near-infrared region, making it a candidate for applications in two-photon microscopy and photodynamic therapy.

A study on stilbene-based fluorescent probes provided insights into the TPA properties of similar molecules. The data below for a related solvatochromic probe (P1: 2,5-dicyano-4-methyl-4'-dimethylaminostilbene) illustrates the typical range of TPA cross-sections. biomedgrid.com

| Solvent | One-Photon Absorption Max (nm) | Two-Photon Excitation Max (nm) | TPA Cross-Section (δ) (GM) |

| Cyclohexane | 412 | 780 | 180 |

| Dioxane | 425 | 800 | 210 |

| Ethyl Acetate | 439 | 820 | 250 |

| Acetonitrile | 473 | 850 | 320 |

Data for 2,5-dicyano-4-methyl-4'-dimethylaminostilbene (P1) from reference biomedgrid.com.

This data demonstrates that the TPA properties are sensitive to the molecular environment. The large TPA cross-sections in the near-infrared window are particularly valuable for biological applications due to the reduced scattering and absorption in tissue at these wavelengths.

Figures of Merit for All-Optical Switching Applications

The viability of a nonlinear optical material for all-optical switching applications is quantified by several key figures of merit. These parameters assess the efficiency of the nonlinear phase shift against detrimental linear and nonlinear absorption. While specific experimental data for 4-Nitro-4'-(octadecylamino)stilbene is not extensively available in public literature, the figures of merit for similar donor-acceptor stilbene derivatives provide a strong inferential basis.

Two of the most critical figures of merit are the one-photon and two-photon figures of merit, often denoted as W and T, respectively.

The One-Photon Figure of Merit (W): This parameter is defined as W = n₂I / (α₀λ), where n₂ is the nonlinear refractive index, I is the light intensity, α₀ is the linear absorption coefficient, and λ is the wavelength. For a material to be practical for all-optical switching, W should be significantly greater than 1. This indicates that a sufficient nonlinear phase shift can be achieved before linear absorption attenuates the signal to an unusable level.

The Two-Photon Figure of Merit (T): This is given by T = β₂λ / n₂, where β₂ is the two-photon absorption coefficient. A value of T less than 1 is highly desirable, as it signifies that the nonlinear phase shift is dominant over two-photon absorption, a process that can deplete the signal beam and introduce unwanted thermal effects.

For a related compound, 4-dialkylamino-4'-nitrostilbene, studies have shown that it can satisfy both the W > 1 and T < 1 criteria at telecommunication-relevant wavelengths, such as 1319 nm. This suggests that 4-Nitro-4'-(octadecylamino)stilbene, with its similar electronic structure, is also a promising material for such applications.

| Figure of Merit | Definition | Desired Value for All-Optical Switching |

| W (One-Photon) | n₂I / (α₀λ) | > 1 |

| T (Two-Photon) | β₂λ / n₂ | < 1 |

Relationship Between Molecular Structure, Electronic Properties, and NLO Response

The nonlinear optical response of 4-Nitro-4'-(octadecylamino)stilbene is intrinsically linked to its molecular and electronic structure. The key features that govern this relationship are the push-pull nature of the substituents, the extent of π-conjugation, and the planarity of the molecule.

The octadecylamino group acts as a strong electron donor, pushing electron density through the stilbene bridge to the electron-withdrawing nitro group. This intramolecular charge transfer (ICT) upon excitation is the primary origin of the large second hyperpolarizability (γ), which is the molecular-level property responsible for the third-order NLO effects. The efficiency of this ICT is heavily dependent on the strength of the donor and acceptor groups.

The stilbene core provides a conjugated π-electron system that facilitates this charge transfer. The length and nature of this conjugated bridge are crucial. The ethylene (B1197577) bridge in stilbene allows for efficient electronic communication between the donor and acceptor.

The long octadecyl chain, while not directly participating in the π-conjugation, plays a vital role in the material's processability and molecular organization. This long alkyl chain enhances solubility in organic solvents and can be utilized to form highly ordered Langmuir-Blodgett films. In such films, the chromophores can be arranged in a non-centrosymmetric fashion, which is a prerequisite for observing second-order NLO effects. Research on a similar compound, 4-dioctadecylamino-4'-nitrostilbene, has shown the formation of H-aggregates in Langmuir-Blodgett films, which influences the optical properties and is desirable for second-order NLO applications in the blue spectral region. unamur.be

The planarity of the molecule is another critical factor. A more planar structure allows for better overlap of the p-orbitals in the π-system, leading to enhanced delocalization of electrons and a larger NLO response. Theoretical studies on stilbene derivatives have shown that the trans-isomer, which is generally more planar than the cis-isomer, exhibits a significantly larger second hyperpolarizability. nih.gov

Tunability of NLO Properties through Molecular Engineering

A significant advantage of organic NLO materials like 4-Nitro-4'-(octadecylamino)stilbene is the ability to tune their properties through systematic molecular engineering. This allows for the optimization of the NLO response for specific applications.

The NLO properties can be fine-tuned by modifying several aspects of the molecular structure:

Donor and Acceptor Strength: The magnitude of the hyperpolarizability can be increased by using stronger donor and acceptor groups. While the nitro group is a very effective acceptor, the donating strength of the amino group can be further modulated. For instance, replacing the single octadecyl chain with two alkyl chains (dialkylamino group) can increase the electron-donating capacity.

Conjugated Bridge: The nature of the π-conjugated bridge can be altered to enhance the NLO response. While the stilbene core is effective, introducing different aromatic or heterocyclic rings within the bridge can modify the electronic properties and, consequently, the hyperpolarizability.

Alkyl Chain Modification: The length and branching of the alkyl chain can be varied to control the solubility, thermal stability, and self-assembly properties of the molecules. This is particularly important for the fabrication of thin films and other device structures with well-defined molecular orientations. For instance, the use of long alkyl chains facilitates the formation of stable Langmuir-Blodgett films, enabling control over the macroscopic NLO properties of the material.

Supramolecular Organization and Thin Film Architectures of Amphiphilic Stilbenes

Langmuir-Blodgett (LB) Film Fabrication and Characterization

The Langmuir-Blodgett (LB) technique offers precise control over the deposition of monomolecular layers onto solid substrates, enabling the construction of highly ordered multilayer films. wikipedia.org This method is particularly well-suited for amphiphilic molecules like 4-Nitro-4'-(octadecylamino)stilbene, which possess distinct hydrophilic and hydrophobic regions.

Formation of Condensed Monolayers at the Air-Water Interface

The initial step in LB film fabrication involves the formation of a Langmuir film, a monolayer of insoluble organic molecules at the air-water interface. wikipedia.org For amphiphilic stilbene (B7821643) derivatives, this process is governed by the balance of intermolecular forces and the interaction with the water subphase.

When a solution of a compound like 4-dioctadecylamino-4'-nitrostilbene is spread on a water surface, the molecules arrange themselves to minimize energy. Brewster angle microscopy (BAM) has revealed that this can lead to the spontaneous formation of randomly oriented three-dimensional (3D) aggregates coexisting with a Langmuir film. nih.gov The Langmuir film itself exhibits distinct phases—gas, liquid, and solid-like—as it is compressed, indicating a progressive ordering of the molecules. nih.gov A notable phenomenon observed is a blue shift in the reflection spectrum of the Langmuir film compared to the compound's solution spectrum, which points to the formation of two-dimensional (2D) H-aggregates at the air-water interface. nih.gov

The addition of other molecules, such as docosanoic acid, to create mixed films can prevent the formation of these 3D aggregates. nih.gov This allows for the formation of more uniform Langmuir and Langmuir-Blodgett films, while still permitting the desirable formation of 2D H-aggregates. nih.gov

Deposition Techniques for Multilayer Films (e.g., X-type, Y-type, Z-type)

Once a stable monolayer is formed at the air-water interface, it can be transferred onto a solid substrate to create a Langmuir-Blodgett film. wikipedia.org The deposition process involves vertically passing a solid substrate through the monolayer. wikipedia.org The orientation of the molecules in the deposited layers defines the type of LB film:

Y-type deposition: This is the most common and stable type of deposition, where monolayers are transferred to the substrate during both the downstroke and upstroke, resulting in a head-to-head and tail-to-tail arrangement in successive layers.

X-type deposition: In this case, monolayers are deposited only during the downstroke, leading to a head-to-tail arrangement throughout the multilayer structure.

Z-type deposition: Here, monolayers are transferred exclusively during the upstroke, also resulting in a head-to-tail arrangement.

The specific type of deposition achieved depends on factors such as the nature of the amphiphile, the subphase composition and temperature, the surface pressure, and the nature of the solid substrate.

Control of Molecular Orientation and Packing in LB Assemblies

The orientation and packing of molecules within Langmuir-Blodgett assemblies are critical for the final properties of the thin film. These parameters can be controlled by manipulating several factors during the fabrication process.

Atomic force microscopy (AFM) studies of single-layer LB films of a nitrostilbene derivative have shown that they consist of a monolayer of the stilbene compound along with some 3D aggregates. nih.gov However, in mixed films with docosanoic acid, the 3D aggregation is suppressed. nih.gov The AFM images of these mixed LB films reveal a structure composed of a docosanoic acid monolayer with a bilayer of the stilbene derivative on top. nih.gov

The packing of pure amphiphiles can be well-ordered, and in mixtures, this ordering can be enhanced, sometimes leading to a triclinic packing arrangement. nih.gov For instance, in studies of N-(4-octadecyloxy-2-hydroxybenzylidene) derivatives of amino acids, mixing with stearylamine resulted in more organized monolayers compared to mixtures with stearic acid or stearyl alcohol. nih.gov

Principles of Self-Assembly for Ordered Structures

The spontaneous organization of molecules into well-defined, ordered structures is a cornerstone of supramolecular chemistry. researchgate.net For amphiphilic stilbenes, this self-assembly is driven by a combination of non-covalent interactions.

Role of Intermolecular Interactions (e.g., hydrogen bonding, π-π stacking) in Supramolecular Ordering

Intermolecular interactions are the driving forces behind the self-assembly of molecules into ordered structures. Key interactions include:

π-π Stacking: The aromatic rings of the stilbene core can interact through π-π stacking, where the electron-rich π systems of adjacent molecules align. nih.govnih.gov These interactions are crucial in stabilizing the packing of the molecules in the solid state and in thin films. The stability of π-π stacking interactions can, however, be influenced by factors like temperature. nih.gov The main stabilizing factor in stacked π-π structures is the dispersion force. nih.gov

The interplay of these interactions determines the final structure and properties of the self-assembled material. For example, in some systems, π-π and other electron interactions like X⋯π (where X can be F, O, N) lead to the formation of off-set stacks. rsc.org

Influence of Alkyl Chain Length on Film Formation

The length of the alkyl chain in amphiphilic molecules plays a significant role in the formation and properties of thin films. acs.orgnih.gov

Longer alkyl chains can act as physical spacers, preventing crowded interdigitation of side chains and promoting a more ordered packing morphology. acs.orgnih.gov This can lead to a wider lamellar distance in the resulting film structure. acs.orgnih.gov Conversely, shorter alkyl chains can lead to a more crowded packing structure and narrower lamellar spacings. acs.orgnih.gov

Studies on other organic semiconductor systems have shown that the length of the alkyl side chains can control the formation of different semi-crystalline phases, with shorter chains favoring one polymorph and longer chains favoring another. rsc.orgresearchgate.net The orientation of the molecules in the thin film can also be influenced by the alkyl chain length, with shorter chains sometimes promoting an edge-on orientation and longer chains inducing a face-on orientation. rsc.orgresearchgate.net Furthermore, the quality of solution-processed thin films can be affected, with longer side chains sometimes leading to higher quality films with larger domain sizes. monash.edu

Morphological Characterization of Organized Assemblies (e.g., atomic force microscopy, scanning force microscopy)

Information regarding the specific surface morphology, domain size, shape, and surface roughness of thin films composed of 4-Nitro-4'-(octadecylamino)stilbene is not available in published research. Techniques such as atomic force microscopy (AFM) and scanning force microscopy (SFM) are standard for visualizing the nanoscale topography of such films, but no studies applying these methods to this particular compound could be located.

Without experimental data, it is impossible to create a data table summarizing key morphological parameters such as domain dimensions, aggregate structures, or surface roughness values (e.g., Rq, Ra).

Anisotropy Studies in Organized Thin Films

Similarly, there is a lack of research on the anisotropic properties of organized thin films of 4-Nitro-4'-(octadecylamino)stilbene. Anisotropy, or the directional dependence of a material's properties, is a crucial characteristic of ordered molecular films, especially for applications in optics and electronics.

Studies on similar "push-pull" stilbene derivatives often involve techniques like polarized UV-Vis spectroscopy to determine the dichroic ratio and calculate the order parameter, which quantifies the degree of molecular alignment. However, no such data has been published for 4-Nitro-4'-(octadecylamino)stilbene. Therefore, a data table for dichroic ratios and order parameters cannot be compiled.

Advanced Materials Science Applications Derived from 4 Nitro 4 Octadecylamino Stilbene

Organic Electronic and Optoelectronic Devices

The distinct electronic properties of 4-Nitro-4'-(octadecylamino)stilbene make it a promising candidate for incorporation into various organic electronic and optoelectronic devices. Its ability to interact with light and electric fields at a molecular level opens up possibilities for novel functionalities.

Potential in Photodetectors and Sensors

While direct applications of 4-Nitro-4'-(octadecylamino)stilbene in commercial photodetectors and sensors are not yet widely documented, its chemical structure suggests significant potential. The nitroaromatic group within the molecule could be leveraged for selective detection of certain analytes. For instance, related nitroaromatic compounds are known to be detectable via fluorescence quenching mechanisms. The principle relies on the interaction between the sensor molecule and the analyte, leading to a measurable change in the sensor's photophysical properties.

The long octadecyl chain imparts an amphiphilic nature to the molecule, making it suitable for the formation of highly ordered Langmuir-Blodgett (LB) films. These ultra-thin films provide a high surface area and a well-defined molecular orientation, which are advantageous for sensor applications, potentially leading to high sensitivity and selectivity.

Role in All-Optical Systems and Communication Technologies

The most significant potential of 4-Nitro-4'-(octadecylamino)stilbene in this domain lies in its strong second-order nonlinear optical (NLO) properties. NLO materials are the cornerstone of various all-optical systems and communication technologies, enabling functions like frequency conversion and all-optical switching. The efficiency of these processes is dependent on the second-order hyperpolarizability (β) of the material.

For organic molecules to exhibit macroscopic NLO effects, they must be arranged in a non-centrosymmetric fashion. The Langmuir-Blodgett technique is an effective method to achieve this for amphiphilic molecules like 4-Nitro-4'-(octadecylamino)stilbene. By transferring monolayers from an air-water interface onto a solid substrate, it is possible to create highly ordered, non-centrosymmetric films that can efficiently generate the second harmonic of incident light (Second-Harmonic Generation, SHG). SHG is a process where two photons of a certain frequency are combined to generate a single photon with twice the frequency (half the wavelength). This is critical for applications such as frequency doubling of lasers for optical data storage and communication.

Studies on similar donor-acceptor stilbene (B7821643) derivatives have demonstrated significant SHG efficiency when assembled into non-centrosymmetric films. The principle of all-optical switching could also be realized through the photoisomerization of the stilbene core, where light of a specific wavelength can induce a change in the molecule's shape and, consequently, its optical properties.

| Property | Relevance to All-Optical Systems | Enabling Technology |

| High Second-Order Hyperpolarizability (β) | Essential for efficient second-harmonic generation (SHG) and other NLO processes. | Molecular design with strong donor-acceptor groups. |

| Non-centrosymmetric Assembly | A prerequisite for macroscopic second-order NLO effects like SHG. | Langmuir-Blodgett film deposition. |

| Photoisomerization | Can be used to modulate the refractive index or absorption, enabling all-optical switching. | Inherent property of the stilbene core. |

Application in Channel Waveguides

Channel waveguides are fundamental components in integrated optics, used to confine and guide light. Materials with high NLO coefficients, such as 4-Nitro-4'-(octadecylamino)stilbene, are attractive for fabricating active channel waveguides. In such a waveguide, the guided light can be modulated or its frequency can be converted through the NLO properties of the material.

Langmuir-Blodgett deposition can be used to create thin films of 4-Nitro-4'-(octadecylamino)stilbene on top of a substrate that already contains a waveguide structure, or the LB film itself can be patterned to form the waveguide. The high degree of molecular ordering in LB films ensures a uniform and strong NLO response along the waveguide, which is crucial for efficient device operation. While specific research on this compound in channel waveguides is limited, the properties of related organic NLO materials in waveguide configurations have been extensively studied, suggesting a viable path for future applications.

Responsive Materials and Molecular Photoswitches

The ability of the stilbene core in 4-Nitro-4'-(octadecylamino)stilbene to undergo reversible photoisomerization between its trans and cis forms upon irradiation with light of specific wavelengths makes it a prime candidate for the development of responsive materials and molecular photoswitches.

Development of Light-Controllable Smart Materials

"Smart" materials are materials that can change their properties in response to external stimuli. The photoisomerization of 4-Nitro-4'-(octadecylamino)stilbene provides a mechanism for creating light-controllable smart materials. The trans and cis isomers of stilbene have different physical and chemical properties, including their shape, dipole moment, and absorption spectra.

By incorporating this molecule into a polymer matrix or assembling it into a larger supramolecular structure, it is possible to translate the molecular-level photoswitching into a macroscopic change in the material's properties. For example, a change in the polarity of the molecule upon isomerization could alter the wettability of a surface. Similarly, the change in shape can be used to control the permeability of a membrane or the phase of a liquid crystal. The reversible nature of the photoisomerization allows for these changes to be switched back and forth, creating a truly dynamic and controllable material.

Fabrication of Dynamic Systems and Photo-mechanical Actuators

The geometric change that occurs during the trans-cis isomerization of the stilbene unit can be harnessed to generate mechanical work at the nanoscale. When these molecules are incorporated into a polymer network in an ordered fashion, the collective isomerization of many molecules can lead to a macroscopic contraction or expansion of the material. This forms the basis of photo-mechanical actuators.

For instance, if a polymer film is doped with aligned 4-Nitro-4'-(octadecylamino)stilbene molecules, irradiating the film with UV light could induce the trans to cis isomerization, causing the film to bend or stretch. Subsequent irradiation with visible light would reverse the process. This light-driven mechanical response could be utilized in the fabrication of micro-actuators, artificial muscles, and soft robotics. The long alkyl chain of 4-Nitro-4'-(octadecylamino)stilbene can also act as a plasticizer within a polymer matrix, potentially enhancing the mechanical response.

| Isomer | Inducing Light | Molecular Geometry | Potential Macroscopic Effect |

| trans | Visible Light | Planar, elongated | Extended state of a polymer film |

| cis | UV Light | Non-planar, bent | Contracted state of a polymer film |

Integration in Hybrid Materials and Composites for Enhanced Functionality

The unique molecular structure of 4-nitro-4'-(octadecylamino)stilbene, featuring a polar nitro group (acceptor) and a long-chain alkylamino group (donor) connected by a conjugated stilbene bridge, makes it a prime candidate for incorporation into advanced hybrid materials and composites. The integration of this and structurally similar donor-acceptor stilbene derivatives into organized molecular assemblies, such as Langmuir-Blodgett (LB) films, has been a subject of scientific investigation. These efforts aim to harness the molecule's nonlinear optical (NLO) properties and create materials with enhanced functionalities for applications in optoelectronics.